2-(4-Oxopiperidin-1-yl)acetonitrile
Overview
Description
Mechanism of Action
Target of Action
It is used as a biochemical for proteomics research .
Mode of Action
It is known that this compound is a key intermediate in the synthesis of apixaban , a potent inhibitor of blood coagulation factor Xa .
Biochemical Pathways
Given its role in the synthesis of apixaban , it may indirectly influence the coagulation cascade, which is the pathway that Apixaban acts upon .
Pharmacokinetics
It is known that this compound is a solid at room temperature, with a predicted melting point of 6792° C and a predicted boiling point of 2843° C at 760 mmHg .
Result of Action
Given its role in the synthesis of apixaban , it may indirectly contribute to the inhibition of blood coagulation factor Xa .
Action Environment
It is recommended to store this compound at room temperature .
Biochemical Analysis
Biochemical Properties
2-(4-Oxopiperidin-1-yl)acetonitrile plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain proteases, modulating their activity and thereby affecting protein degradation and synthesis pathways . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation depending on the specific enzyme and context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound can impact cell signaling pathways by interacting with key signaling molecules, leading to changes in cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the broader biochemical and cellular effects of this compound .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time in laboratory settings are important factors to consider . This compound is relatively stable under standard laboratory conditions, with a predicted melting point of 67.92°C and a boiling point of approximately 284.3°C at 760 mmHg . Long-term studies have shown that it can undergo degradation, leading to changes in its biochemical activity and effects on cellular function . These temporal effects are crucial for designing experiments and interpreting results involving this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At lower doses, this compound can modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular function . Understanding these dosage effects is essential for determining the therapeutic potential and safety profile of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . These interactions are critical for understanding the broader metabolic effects of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of this compound within specific tissues and cells are important factors for its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to the cytoplasm, nucleus, or other subcellular structures, where it interacts with biomolecules and exerts its effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and overall biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Oxopiperidin-1-yl)acetonitrile typically involves the reaction of piperidine with a nitrile compound under controlled conditions. One common method involves the use of sodium chlorite to oxidize the piperidine cycle to the corresponding lactam under a CO2 atmosphere . This process is efficient and practical, occurring under mild conditions and often resulting in high yields.
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve multi-step synthesis starting from inexpensive raw materials such as 4-chloronitrobenzene and piperidine . The process includes several oxidation and condensation steps, with careful control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxopiperidin-1-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include sodium chlorite for oxidation, hydrogen gas with a suitable catalyst for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include lactams, amines, and substituted nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-Oxopiperidin-1-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-Oxopiperidin-1-yl)acetonitrile include:
- 1-(4-Nitrophenyl)piperidin-2-one
- 1-(4-Iodophenyl)piperidin-2-one
- 3,5-Bis(arylidene)-4-piperidone derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a nitrile group and a piperidinone ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of various complex molecules and a useful tool in scientific research .
Properties
IUPAC Name |
2-(4-oxopiperidin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-3-6-9-4-1-7(10)2-5-9/h1-2,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTWDXILKGPTDNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375414 | |
Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-65-9 | |
Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70375414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-oxopiperidin-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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